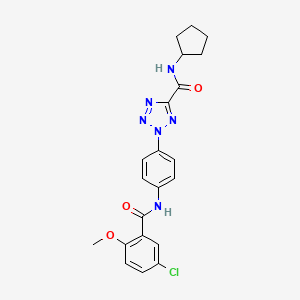![molecular formula C13H15FN4O2 B2855653 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide CAS No. 1797372-83-8](/img/structure/B2855653.png)
6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as a methoxyethyl group attached to a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with ethyl acetoacetate followed by cyclization. The fluorinated pyridine ring can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents that are optimized for efficiency and environmental safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines or pyrazoles.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide exerts its effects involves binding to specific molecular targets. The fluorine atom enhances the compound's binding affinity, while the carboxamide group interacts with biological targets such as enzymes or receptors. The methoxyethyl group contributes to the compound's solubility and bioavailability.
類似化合物との比較
6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-yl]pyridine-2-carboxamide
6-fluoro-N-[3-(2-methoxyethyl)-1-ethyl-1H-pyrazol-5-yl]pyridine-2-carboxamide
6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide
Uniqueness: The uniqueness of 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide lies in its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of the fluorine atom at the 6-position and the methoxyethyl group at the 3-position of the pyrazole ring distinguishes it from similar compounds.
特性
IUPAC Name |
6-fluoro-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-18-12(8-9(17-18)6-7-20-2)16-13(19)10-4-3-5-11(14)15-10/h3-5,8H,6-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQPRUCIVBWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCOC)NC(=O)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2855573.png)
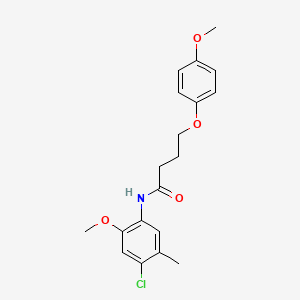
![N-[(furan-2-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2855577.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2855579.png)
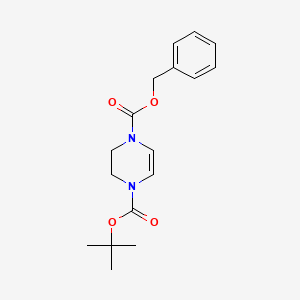
![3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855582.png)
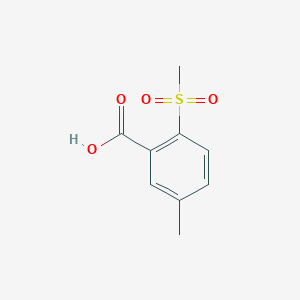
![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2855584.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2855586.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2855587.png)
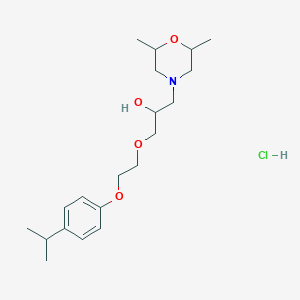
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2855591.png)
